molecular formula C29H20N2O3S B303512 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B303512
M. Wt: 476.5 g/mol
InChI Key: ZGAZFVORCKRLMD-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potent pharmacological effects, its well-defined chemical structure, and its relative ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research and development of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. These include the optimization of its pharmacological properties, the development of new drug delivery systems, and the identification of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the use of several chemical reagents and reaction conditions. The most commonly employed method for the synthesis of this compound is the reaction between 2-mercaptoethyl fluorenone and 2-furylacrolein in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to obtain the final compound.

Scientific Research Applications

The unique chemical structure of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has made it a popular compound for scientific research. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to possess antibacterial and antifungal activities.

properties

Product Name

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Molecular Formula

C29H20N2O3S

Molecular Weight

476.5 g/mol

IUPAC Name

(5Z)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C29H20N2O3S/c32-27(20-12-13-25-21(16-20)15-19-7-4-5-11-24(19)25)18-35-29-30-26(17-23-10-6-14-34-23)28(33)31(29)22-8-2-1-3-9-22/h1-14,16-17H,15,18H2/b26-17-

InChI Key

ZGAZFVORCKRLMD-ONUIUJJFSA-N

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=N/C(=C\C5=CC=CO5)/C(=O)N4C6=CC=CC=C6

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6

Origin of Product

United States

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